Product packaging for 2,4-Dihydrazinopyrimidine(Cat. No.:CAS No. 16974-50-8)

2,4-Dihydrazinopyrimidine

Cat. No.: B179879
CAS No.: 16974-50-8
M. Wt: 140.15 g/mol
InChI Key: ANNIKQGPAWVFHG-UHFFFAOYSA-N
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Description

2,4-Dihydrazinopyrimidine is an organic compound with the molecular formula C4H8N6 . This reagent features a pyrimidine ring core substituted with two hydrazine functional groups, making it a versatile and valuable building block in synthetic and materials chemistry. Its primary research application lies in its role as a key subcomponent in self-assembly processes, particularly for constructing polynuclear grid-like metal complexes with lanthanide ions such as Dysprosium (Dy) for investigating magnetic relaxation properties . The dihydrazine functionality allows this compound to act as a linker, connecting metal nodes into larger, predefined architectures. Furthermore, the reactive hydrazine groups make this compound a crucial precursor in the synthesis of more complex nitrogen-containing heterocyclic systems, analogous to how other substituted pyrimidines are used to create fused-ring structures with potential biological activity . This compound is intended for research purposes only and is not for human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle the material appropriately in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N6 B179879 2,4-Dihydrazinopyrimidine CAS No. 16974-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-hydrazinylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6/c5-9-3-1-2-7-4(8-3)10-6/h1-2H,5-6H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNIKQGPAWVFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1NN)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275578
Record name 2,4-dihydrazinopyrimidine
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Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16974-50-8
Record name NSC48074
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dihydrazinopyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Dihydrazinopyrimidine and Its Precursors

Conventional Synthetic Routes

Conventional methods remain a cornerstone for the synthesis of 2,4-dihydrazinopyrimidine, primarily involving the nucleophilic substitution of di-substituted pyrimidines.

The primary and most direct conventional route to this compound involves the reaction of 2,4-dichloropyrimidine (B19661) with hydrazine (B178648) hydrate (B1144303). In this nucleophilic substitution reaction, the highly reactive chlorine atoms on the pyrimidine (B1678525) ring are displaced by the hydrazinyl group. The synthesis of the precursor, 2,4-dichloropyrimidine, is typically achieved through the chlorination of uracil (B121893) (2,4-dihydroxypyrimidine) using reagents like phosphorus oxychloride (POCl₃) or a mixture of thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate. chemicalbook.com

The reaction with hydrazine hydrate often requires careful control of conditions to manage the high reactivity and potential for side reactions. researchgate.net An excess of hydrazine hydrate is frequently used to drive the reaction to completion and to minimize the formation of dimerization products where a pyrimidine molecule reacts with another pyrimidine-hydrazine adduct. researchgate.net The reaction can be carried out in a suitable solvent, such as ethanol (B145695) or dioxane. orgsyn.orgmdpi.com

Refluxing is a common technique employed in the synthesis of hydrazinopyrimidines to ensure the reaction proceeds at a steady, elevated temperature, thereby increasing the reaction rate. mdpi.comgoogle.comorientjchem.org Optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are often optimized include reaction time, temperature, and the molar ratio of reactants. orientjchem.org

For instance, in similar syntheses involving hydrazine, heating under reflux for several hours is typical. mdpi.comgoogle.com The choice of solvent can also influence the reaction outcome. In large-scale syntheses, reducing the excess of hydrazine hydrate is a significant challenge due to handling and workup difficulties. researchgate.net Methodologies to address this include the very slow, controlled addition of the pyrimidine substrate to the hydrazine hydrate solution to maintain an effective excess of hydrazine at the point of reaction without requiring a large bulk excess. researchgate.net Modern optimization strategies may involve statistical methods like Design of Experiments (DoE) or high-throughput screening to systematically vary multiple parameters at once, leading to improved yields and more efficient processes. beilstein-journals.orgmdpi.com

Preparation of Key Intermediates and Analogues (e.g., 2,4-Diamino-6-chloropyrimidine)

The synthesis of various pyrimidine derivatives often relies on key intermediates that can be modified to produce a range of analogues. A prominent example is 2,4-diamino-6-chloropyrimidine, a versatile precursor.

The synthesis of this intermediate typically starts with the condensation of guanidine (B92328) hydrochloride and ethyl cyanoacetate (B8463686) in the presence of a base like sodium methoxide, using methanol (B129727) as a solvent. patsnap.com This cyclization reaction, when heated to reflux, produces 2,4-diamino-6-hydroxypyrimidine (B22253) with high yield. patsnap.com The subsequent step is the chlorination of the hydroxyl group. This is achieved by treating 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃), often with heating, to yield 2,4-diamino-6-chloropyrimidine. mdpi.comgoogle.com This chlorination step is crucial as it introduces a leaving group that can be substituted in subsequent reactions. mdpi.com The table below summarizes a typical synthesis for this intermediate.

Table 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

StepStarting MaterialReagentsProductTypical YieldReference
1Guanidine hydrochloride, Ethyl cyanoacetateSodium methoxide, Methanol2,4-Diamino-6-hydroxypyrimidine96.2% patsnap.com
22,4-Diamino-6-hydroxypyrimidinePhosphorus oxychloride (POCl₃)2,4-Diamino-6-chloropyrimidine85% mdpi.com

Multicomponent Reaction Approaches for Pyrimidine Derivatives

Multicomponent reactions (MCRs) represent a modern and efficient approach to synthesizing complex molecules like pyrimidine derivatives in a single step from three or more starting materials. researchgate.netacs.org These reactions are highly valued for their atom economy, reduced reaction times, and environmental friendliness compared to traditional multi-step syntheses. researchgate.net

A common MCR for pyrimidine synthesis is the Biginelli reaction or its variations, which involves the condensation of an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or guanidine derivative. nih.gov This approach allows for the rapid generation of a library of structurally diverse pyrimidine compounds by simply varying the starting components. nih.gov The reaction sequence typically involves a series of condensations, nucleophilic additions, and cyclization steps to form the dihydropyrimidine (B8664642) core, which may then spontaneously aromatize. nih.gov Catalysts, such as ferric chloride or various Brønsted or Lewis acids, can be employed to improve reaction efficiency and yield. acs.orgwiley.com Some MCRs for pyrimidine synthesis can even be performed under catalyst-free or solvent-free conditions, further enhancing their green credentials. rsc.org

Chemical Transformations and Reactive Pathways of 2,4 Dihydrazinopyrimidine

Reactivity of Hydrazine (B178648) Moieties

The hydrazine groups at the C2 and C4 positions of the pyrimidine (B1678525) ring are nucleophilic and readily participate in reactions characteristic of hydrazines. These moieties are typically the primary sites of reaction under mild conditions.

2,4-Dihydrazinopyrimidine readily undergoes condensation reactions with a variety of aldehydes and ketones. This reaction involves the nucleophilic attack of the terminal amino group of the hydrazine moiety on the electrophilic carbonyl carbon. The initial addition is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N). libretexts.org

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and can be catalyzed by the addition of a small amount of acid. libretexts.org The presence of two hydrazine groups on the pyrimidine ring allows for the reaction to occur at one or both sites, leading to the formation of mono- or bis-hydrazones, depending on the stoichiometry of the reactants.

The general mechanism for this reaction is a nucleophilic addition-elimination. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule result in the formation of the hydrazone. libretexts.org

The products of the condensation reaction between this compound and carbonyl compounds are known as hydrazones. Specifically, the reaction yields 2,4-bis(2-ylidenehydrazinyl)pyrimidines. These derivatives are often crystalline solids and have been synthesized with a wide range of aldehyde and ketone starting materials. nih.gov

The reactivity of the carbonyl compound can influence the reaction conditions and yield. Aromatic aldehydes, particularly those with electron-withdrawing or electron-donating groups, readily react with this compound to form the corresponding bis(arylmethylenehydrazinyl)pyrimidines. nih.gov Ketones also participate in this reaction, although they may require slightly more forcing conditions compared to aldehydes.

The formation of these hydrazone derivatives is a versatile method for modifying the structure of this compound, allowing for the introduction of a wide variety of functional groups. This has been utilized in the synthesis of various compounds with potential biological applications.

Table 1: Examples of Condensation Reactions of this compound with Carbonyl Compounds

Carbonyl CompoundProduct
Benzaldehyde2,4-Bis(2-benzylidenehydrazinyl)pyrimidine
4-Nitrobenzaldehyde2,4-Bis[2-(4-nitrobenzylidene)hydrazinyl]pyrimidine
4-Chlorobenzaldehyde2,4-Bis[2-(4-chlorobenzylidene)hydrazinyl]pyrimidine
Acetone2,4-Bis(2-propan-2-ylidenehydrazinyl)pyrimidine
Cyclohexanone2,4-Bis(2-cyclohexylidenehydrazinyl)pyrimidine

This table presents representative examples of hydrazones derived from the condensation of this compound with various aldehydes and ketones.

Pyrimidine Ring Transformations and Rearrangements

Under more vigorous reaction conditions, the pyrimidine ring of this compound can undergo significant transformations, leading to the formation of new heterocyclic systems.

A notable rearrangement of 4,6-dihydrazinopyrimidine (an isomer of this compound) when treated with aqueous hydrazine at high temperatures (210 °C) is its conversion into 3-methyl-1,2,4-triazole. Current time information in Bangalore, IN. This reaction represents an unusual ring contraction where the pyrimidine ring is transformed into a five-membered triazole ring. Current time information in Bangalore, IN.

Evidence suggests that this transformation involves the fragmentation of the pyrimidine ring. Specifically, the C(2)-N(3 or 1)-C(4 or 6)-C(5) portion of the pyrimidine skeleton is incorporated into the newly formed 1,2,4-triazole. Current time information in Bangalore, IN. This type of ring transformation highlights the lability of the pyrimidine ring under specific, high-energy conditions.

The cleavage and rearrangement of the pyrimidine ring are complex processes that are highly dependent on the substituents and reaction conditions. In the case of the conversion to 1,2,4-triazoles, the mechanism is thought to be initiated by the nucleophilic attack of hydrazine on the pyrimidine ring. Current time information in Bangalore, IN.

Generally, the pyrimidine ring is susceptible to ring-opening reactions, especially when activated by certain substituents or under harsh conditions. For some pyrimidine derivatives, ring cleavage can be initiated by the attack of a nucleophile at an electron-deficient carbon atom (C2, C4, or C6). researchgate.net This can lead to the scission of a carbon-nitrogen or carbon-carbon bond within the ring, forming an open-chain intermediate that can then cyclize to a new heterocyclic system. Current time information in Bangalore, IN. The presence of hydrazine moieties on the pyrimidine ring can influence its electronic properties and susceptibility to such rearrangements.

Nucleophilic Substitution Reactions Involving the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring, particularly at the 2, 4, and 6 positions, susceptible to nucleophilic attack. researchgate.net While the hydrazine groups themselves are nucleophiles, under certain conditions, they can be displaced by other nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction.

However, the hydrazine group (–NHNH₂) is generally not a good leaving group. For nucleophilic substitution to occur on the pyrimidine core of this compound, protonation or derivatization of the hydrazine moiety might be necessary to convert it into a better leaving group. In many related pyrimidine systems, halogens or other good leaving groups at the 2, 4, or 6 positions are readily displaced by nucleophiles. Given the strong nucleophilic character of the hydrazine groups, they are more likely to react themselves rather than be substituted.

In principle, if a stronger nucleophile were to react under conditions that favor substitution over reaction at the hydrazine's terminal nitrogen, displacement at the C2 or C4 position could be envisioned. The general mechanism for SNAr reactions on pyrimidines involves the addition of the nucleophile to the electron-deficient carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the departure of the leaving group to restore aromaticity.

Cyclization Reactions Forming Fused Heterocyclic Systems

The this compound molecule serves as a versatile precursor in the synthesis of various fused and poly-heterocyclic systems due to the high nucleophilicity of its two hydrazine moieties. Each hydrazine group contains two nitrogen atoms—the α-nitrogen attached to the pyrimidine ring and the terminal β-nitrogen of the amino group—both of which can participate in cyclization reactions. This bifunctional nature allows this compound to react with a range of di-electrophilic reagents to construct new heterocyclic rings, leading to compounds with diverse chemical properties. The primary reactive pathways involve cyclocondensation reactions with 1,3-dicarbonyl compounds and reagents that provide a single carbon atom to form five- or six-membered heterocyclic rings.

The most common cyclization pathway involves the reaction of the hydrazine groups with 1,3-dielectrophiles, such as β-diketones and β-ketoesters. This reaction, a variation of the Knorr pyrazole (B372694) synthesis, is a classical and efficient method for forming pyrazole rings. nih.govbeilstein-journals.org When this compound is treated with two equivalents of a 1,3-dicarbonyl compound, both hydrazine moieties can react to form a 2,4-bis(pyrazol-1-yl)pyrimidine derivative.

A quintessential example of this transformation is the reaction with pentane-2,4-dione (acetylacetone). In this reaction, the terminal -NH2 group of the hydrazine moiety acts as the initial nucleophile, attacking one of the carbonyl groups of acetylacetone. Subsequent intramolecular condensation with the second carbonyl group, involving the loss of a water molecule, results in the formation of a stable, aromatic 3,5-dimethylpyrazole (B48361) ring attached to the pyrimidine core. mdpi.comresearchgate.net This process can occur at both the 2- and 4-positions of the pyrimidine ring, yielding 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine. The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol or acetic acid.

Table 1: Cyclization of this compound with 1,3-Dicarbonyl Compounds
ReactantProduct StructureProduct NameTypical Conditions
Pentane-2,4-dione2,4-Bis(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidineReflux in Ethanol or Acetic Acid
Ethyl acetoacetate2,4-Bis(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)pyrimidineReflux in Acetic Acid
Dibenzoylmethane2,4-Bis(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidineReflux in Ethanol with catalyst

Another significant cyclization pathway for this compound involves reactions that form fused triazole rings. These reactions typically utilize reagents that can provide a single carbon atom, which then links the two nitrogen atoms of the hydrazine moiety. For instance, reaction with orthoesters, such as triethyl orthoformate, can lead to the formation of a nih.govCurrent time information in Bangalore, IN.ksu.edu.satriazole ring. When both hydrazine groups of this compound participate, this can lead to the formation of bis( nih.govCurrent time information in Bangalore, IN.ksu.edu.satriazolo)pyrimidine systems. upi.edu

In these transformations, the terminal amino group of the hydrazine attacks the electrophilic carbon of the one-carbon synthon. An intramolecular cyclization via attack from the ring-adjacent hydrazine nitrogen, followed by elimination, yields the fused triazole ring. Depending on which nitrogen of the pyrimidine ring is involved in the fusion, different isomers can be formed, such as the nih.govCurrent time information in Bangalore, IN.ksu.edu.satriazolo[4,3-a]pyrimidine or pyrazolo[1,5-a]pyrimidine (B1248293) systems. nih.govresearchgate.net The synthesis of bis( nih.govCurrent time information in Bangalore, IN.ksu.edu.satriazolo[3,4-b] nih.govCurrent time information in Bangalore, IN.nih.govthiadiazines) has been reported from related precursors, indicating the utility of this approach in creating complex fused heterocycles. rsc.org

Table 2: Formation of Fused Triazole Systems from this compound
ReactantProduct StructureProduct System NameTypical Conditions
Triethyl orthoformateBis( nih.govCurrent time information in Bangalore, IN.ksu.edu.satriazolo)pyrimidineHeating, often with acid or base catalyst
Carbon disulfideBis( nih.govCurrent time information in Bangalore, IN.ksu.edu.satriazolo)pyrimidine-thioneReflux in basic solution (e.g., KOH/Ethanol)
Cyanogen bromideBis(amino- nih.govCurrent time information in Bangalore, IN.ksu.edu.satriazolo)pyrimidineReaction in a polar solvent

These cyclization reactions underscore the value of this compound as a building block for creating complex heterocyclic architectures. The resulting pyrazolyl- and triazolyl-substituted pyrimidines are of significant interest in medicinal chemistry and materials science.

Derivatization Strategies and Analogue Synthesis

Functionalization at Pyrimidine (B1678525) Ring Positions (e.g., C-5, C-6)

While the hydrazine (B178648) groups are the most reactive sites for nucleophilic attack, the carbon atoms of the pyrimidine ring, particularly C-5 and C-6, offer opportunities for introducing structural diversity. Direct functionalization can be challenging, but it is often achieved using pyrimidine precursors, such as 2,4-dichloropyrimidines, which can be later converted to the dihydrazino derivative.

Recent advancements have enabled the modular synthesis of pyrimidine analogues by targeting these positions. For instance, the C-6 position of 2,4-dichloro-5-alkoxypyrimidines can be metalated using a 2,2,6,6-tetramethylpiperidyl (TMP) zinc base, allowing for the introduction of various substituents. nih.gov This strategy has been successfully used to create routes to complex molecules, demonstrating the feasibility of late-stage modification at the C-6 position. nih.gov Similarly, the synthesis of 6-alkyl-2,4-diaminopyrimidines has been a key focus in the development of histamine (B1213489) H4 receptor antagonists. nih.gov

The C-5 position is also a viable site for modification. Protocols developed for other pyrimidine nucleosides, such as uridine (B1682114) and cytidine, showcase the chemical potential at this position. nih.gov For example, an installed trifluoromethyl group at C-5 can be transformed into various other carbon-based functional groups, including carboxyl, nitrile, and amide moieties, through an operationally simple two-step process. nih.gov Such methods highlight the potential for creating C-5 functionalized 2,4-dihydrazinopyrimidine analogues.

PositionReaction TypePrecursor/ReagentResulting GroupReference
C-6Metalation/Cross-Coupling(TMP)₂Zn·2MgCl₂·2LiCl / ElectrophileAryl, Alkyl, etc. nih.gov
C-6SubstitutionVarious alkyl groupsAlkyl nih.gov
C-5Transformation of CF₃ groupVarious nucleophiles-COOH, -CN, -COOR, -CONH₂ nih.gov

Synthesis of N-Substituted Hydrazine Derivatives

The two hydrazine groups at the C-2 and C-4 positions are primary sites for derivatization due to their high nucleophilicity. These groups can react with a wide range of electrophiles to yield a variety of N-substituted analogues.

A common and straightforward derivatization involves the reaction with aldehydes and ketones to form the corresponding hydrazones. chemrxiv.org This reaction is often used in analytical chemistry for derivatization but is equally valuable in synthetic chemistry for building larger molecules. chemrxiv.org Furthermore, the hydrazine moieties can be acylated using acid chlorides or anhydrides to produce stable N-acylhydrazides. organic-chemistry.org This transformation is significant as it introduces a carbonyl group, which can serve as a hydrogen bond acceptor in biological systems.

More advanced methods, such as copper-catalyzed N-arylation, allow for the introduction of aryl groups onto the terminal nitrogen of the hydrazine. organic-chemistry.org The CuI-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides, for example, proceeds with high regioselectivity. organic-chemistry.org These strategies provide robust tools for creating extensive libraries of N-substituted derivatives, which are crucial for probing interactions with biological targets.

Reaction TypeReagentResulting Functional GroupReference
Hydrazone FormationAldehydes or Ketones (R-CHO/R₂C=O)Hydrazone (-NH-N=CHR or -NH-N=CR₂) chemrxiv.org
AcylationAcid Chlorides or Anhydrides (R-COCl)Hydrazide (-NH-NH-CO-R) organic-chemistry.org
N-ArylationAryl Halides (Ar-I) with CuI catalystN'-Arylhydrazide (-NH-NH(Ar)-CO-R) organic-chemistry.org
AlkylationAlkyl Halides (R-X)N'-Alkylhydrazine (-NH-NHR) researchgate.net

Design and Synthesis of Fused Heterocyclic Systems

The reactivity of this compound makes it an excellent starting material for constructing fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. These scaffolds are of great interest in medicinal chemistry as they often form the core of potent biological agents.

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is found in numerous kinase inhibitors and other therapeutic agents. mdpi.comnih.gov Synthetic routes to this system often start with a substituted pyrimidine. For example, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine serves as a key intermediate that can be selectively substituted at the C-2 and C-4 positions. google.com The dihydrazino analogue can be considered a synthetic equivalent, where the hydrazine groups are replaced by other functionalities to build the final molecule. Multi-component reactions offer an efficient alternative, allowing for the one-pot synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives from simple starting materials like 6-amino-1,3-dimethyluracil, arylglyoxals, and barbituric acid derivatives. scielo.org.mx These reactions can produce high yields of the desired fused products. scielo.org.mx

The hydrazine moieties are ideal for constructing fused triazole rings. A general strategy involves the reaction of a dihalopyrimidine or a related diazine with hydrazine hydrate (B1144303) to form a hydrazino intermediate. nih.gov This intermediate can then undergo cyclization with reagents like triethoxymethane to form a mdpi.comscielo.org.mxCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrazine ring system. nih.gov This principle is directly applicable to this compound for the synthesis of triazolopyrimidines, which are scaffolds known to have biological activity. nih.gov

The synthesis of more complex spirocyclic systems, such as the 1,4,8-triazaspiro[4.5]decan-3-one scaffold, represents a more significant synthetic challenge. nih.govnih.gov While direct synthesis from this compound is not widely documented, the general approach involves multi-step sequences. For example, a reported synthesis starts with N-benzyl-4-piperidone and a dipeptide anchored to a resin, followed by cyclization. nih.gov To incorporate a pyrimidine moiety, one could envision a strategy where a pyrimidine-containing amine is used in a similar synthetic sequence to generate a novel pyrimidine-fused spiro-heterocycle.

ScaffoldGeneral Synthetic StrategyKey Precursor/IntermediateReference
Pyrrolo[2,3-d]pyrimidineSubstitution on a pre-formed fused ring system or multi-component reaction.2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine or 6-aminouracil (B15529) derivatives. google.comscielo.org.mx
TriazolopyrimidineHydrazinolysis of a dihalopyrimidine followed by cyclization with a C1 source.2,4-Dichloropyrimidine (B19661) / Triethoxymethane. nih.govnih.gov
1,4,8-Triazaspiro[4.5]decan-3-oneMulti-step reaction involving a piperidone and an amino acid derivative.N-benzyl-4-piperidone. nih.govnih.gov

Development of Targeted Analogue Libraries for Structure-Activity Relationship (SAR) Studies

The ultimate goal of synthesizing diverse analogues of this compound is often to explore their potential as therapeutic agents. This is achieved by systematically preparing libraries of related compounds and evaluating how structural changes affect their biological activity—a process known as Structure-Activity Relationship (SAR) analysis. drugdesign.org

The derivatization strategies discussed previously are the tools used to build these targeted libraries. By varying substituents at the C-5 and C-6 positions, modifying the N-hydrazine groups, and creating different fused ring systems, chemists can systematically probe the chemical space around the pyrimidine core. For example, SAR studies on a series of 6-alkyl-2,4-diaminopyrimidines revealed how the size and nature of the C-6 substituent influenced their potency as histamine H4 receptor antagonists. nih.gov In another case, the investigation of 2,4-disubstituted pyrimidine derivatives showed that the central pyrimidine ring is an excellent template for developing dual-activity inhibitors. sigmaaldrich.com

A focused medicinal chemistry effort can deliver a panel of antagonists for a specific target, which can then be profiled in various models of a disease. nih.gov This systematic approach, powered by the synthetic versatility of scaffolds like this compound, is fundamental to modern drug discovery.

Hypothetical SAR Table for Pyrimidine Analogues
Compound IDC-5 SubstitutionC-6 SubstitutionN-Hydrazine DerivatizationBiological Activity (IC₅₀, nM)
1-H-HUnsubstituted5000
2-H-CH₃Unsubstituted1200
3-Cl-CH₃Unsubstituted850
4-Cl-CH₃N'-Benzoylhydrazide95
5-Cl-CH₃N'-(4-fluorobenzoyl)hydrazide40

Spectroscopic and Structural Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,4-dihydrazinopyrimidine derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: In ¹H NMR spectra of compounds derived from this compound, characteristic signals corresponding to the pyrimidine (B1678525) ring protons and the hydrazinyl protons are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, in derivatives where the hydrazinyl groups have reacted with aldehydes or ketones to form hydrazones, the resulting imine protons (-N=CH-) will exhibit distinct signals. The coupling patterns (splitting of signals) provide information about adjacent non-equivalent protons.

¹³C NMR Spectroscopy: ¹³C NMR spectra offer complementary information by mapping the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are particularly diagnostic. The carbon atoms bonded to nitrogen atoms (C2, C4, C6) typically resonate at different fields compared to the other ring carbons. The presence of substituents on the pyrimidine ring or modifications to the hydrazinyl groups will cause predictable shifts in the corresponding carbon signals, aiding in structural confirmation. researchgate.netlibretexts.org The number of unique signals in a broadband decoupled ¹³C NMR spectrum can also indicate the symmetry of the molecule. youtube.com

Interactive Table: Representative NMR Data for a this compound Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyrimidine-H Varies ---
Hydrazinyl-NH Varies ---
Pyrimidine-C2 --- Varies
Pyrimidine-C4 --- Varies
Pyrimidine-C5 --- Varies

Note: Specific chemical shift values are highly dependent on the solvent, concentration, and the specific derivative being analyzed. The table provides a general representation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org For this compound and its derivatives, the IR spectrum provides key information about the various bonds within the structure.

Key characteristic absorption bands include:

N-H Stretching: The hydrazinyl groups (-NHNH₂) exhibit characteristic N-H stretching vibrations, typically appearing as one or more sharp to broad bands in the region of 3200-3400 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding.

C=N Stretching: In hydrazone derivatives of this compound, the formation of the imine bond (C=N) results in a characteristic stretching vibration in the 1600-1650 cm⁻¹ region.

C=C and C=N (Ring) Stretching: The aromatic pyrimidine ring gives rise to a series of absorption bands due to C=C and C=N stretching vibrations, typically found in the 1400-1600 cm⁻¹ range.

N-H Bending: The bending vibrations of the N-H bonds in the hydrazinyl groups are usually observed in the 1550-1650 cm⁻¹ region.

The absence or presence of these characteristic bands provides strong evidence for the successful synthesis and structural integrity of this compound derivatives. d-nb.inforsc.org

Interactive Table: Typical IR Absorption Frequencies for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Hydrazinyl (N-H) Stretching 3200-3400
Imine (C=N) Stretching 1600-1650
Pyrimidine Ring (C=C, C=N) Stretching 1400-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu For aromatic and conjugated systems like this compound, UV-Vis spectra are characterized by absorption bands corresponding to π → π* and n → π* transitions.

The pyrimidine ring, being an aromatic system, exhibits strong π → π* transitions, typically in the shorter wavelength UV region. The hydrazinyl groups, with their lone pairs of electrons on the nitrogen atoms, can give rise to n → π* transitions. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent and the presence of substituents on the pyrimidine ring or modifications to the hydrazinyl moieties. For example, the formation of extended conjugated systems, such as in hydrazone derivatives, often leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands. researchgate.net

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. docbrown.info It is an invaluable tool for determining the molecular weight of this compound and its derivatives, as well as for obtaining structural information through the analysis of fragmentation patterns.

In a typical mass spectrum, the molecular ion peak (M⁺) provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the determination of the elemental formula. d-nb.info The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, can provide clues about the structure of the molecule. For instance, the cleavage of the hydrazinyl groups or fragmentation of the pyrimidine ring can lead to characteristic fragment ions.

Advanced Spectroscopic Methods for Structural and Electronic Elucidation

In addition to the standard techniques, advanced spectroscopic methods can provide deeper insights into the structural and electronic properties of this compound and its derivatives.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that also probes molecular vibrations. americanpharmaceuticalreview.com It can be particularly useful for studying symmetric vibrations that may be weak or inactive in the IR spectrum.

Mössbauer Spectroscopy: While not universally applicable, Mössbauer spectroscopy can be a powerful tool for studying compounds containing specific isotopes, such as ⁵⁷Fe. If this compound is used to form iron complexes, Mössbauer spectroscopy can provide detailed information about the oxidation state, spin state, and coordination environment of the iron center.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. rsc.orgrsc.org The experimentally determined percentages are compared with the calculated theoretical values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. rsc.orgrsc.org This technique is routinely used to confirm the identity of new derivatives of this compound. rsc.orgrsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods used to investigate the electronic structure and properties of molecules. wikipedia.orgmdpi.com DFT has been widely applied to study pyrimidine (B1678525) derivatives to predict their geometries, vibrational frequencies, and thermodynamic properties. nih.govmdpi.com

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. epstem.net For pyrimidine derivatives, methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. nih.govmdpi.comepstem.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The optimized geometrical parameters obtained by these methods often show good agreement with experimental data where available. nih.gov

Furthermore, harmonic vibrational frequency calculations are performed not only to confirm that the optimized structure corresponds to a true energy minimum but also to predict infrared and Raman spectra. nih.govcore.ac.uk The calculated spectra can be compared with experimental results to aid in the structural characterization of the molecule. nih.gov Thermodynamic properties like entropy and their correlation with temperature can also be derived from these vibrational analyses. nih.gov Studies on related pyrimidine compounds have used DFT to explore tautomerism, predicting the relative stability of different tautomers in both the gas phase and in solution. nih.gov

Table 1: Examples of Quantum Chemical Parameters Calculated for Pyrimidine Derivatives using DFT

ParameterDescriptionTypical MethodReference
Optimized GeometryCalculation of the lowest energy 3D structure, providing bond lengths and angles.B3LYP/6-311++G(d,p) mdpi.com
Vibrational FrequenciesPrediction of IR and Raman spectral bands for structural confirmation.B3LYP/6-31+G nih.gov
Thermodynamic PropertiesCalculation of parameters such as entropy and heat capacity.B3LYP/6-311++G nih.gov
Tautomeric StabilityDetermination of the relative energies of different tautomeric forms.B3PW91/6-311+G(d,p) nih.gov
Core-Electron Binding EnergiesCalculation of the energy required to remove a core electron, reflecting the chemical environment of an atom.PW86-PW91/TZP ubc.ca

Molecular Modeling and Docking Studies to Elucidate Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net These methods are crucial in drug discovery for understanding how a ligand, such as a 2,4-dihydrazinopyrimidine derivative, might interact with a biological target like an enzyme or a DNA molecule. mdpi.comnih.gov

The process begins with obtaining the three-dimensional structures of both the ligand and the receptor, often from crystallographic data in the Protein Data Bank (PDB). mdpi.com Docking simulations then place the ligand into the binding site of the receptor in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions. researchgate.net

For pyrimidine derivatives, docking studies have been instrumental in elucidating their mechanism of action. For instance, dihydropyrimidine (B8664642) derivatives have been docked into the active site of enzymes like DNA gyrase and lipoxygenase to understand their inhibitory potential. researchgate.netnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site. nih.gov In a study on 4,6-dihydrazone pyrimidine derivatives, molecular docking was used to investigate the binding mode with DNA, showing that the pyrimidine groups inserted into the DNA base pairs. nih.gov

Table 2: Summary of Molecular Docking Studies on Pyrimidine Derivatives

Pyrimidine Derivative ClassBiological TargetKey FindingsDocking SoftwareReference
Dihydropyrimidine Phthalimide HybridsDipeptidyl peptidase-4 (DPP-4)Identified key structural features required for inhibitory activity.MOE mdpi.com
4,6-Dihydrazone PyrimidinesDNA (PDB ID: 1D18)Pyrimidine groups inserted into DNA base pairs; interactions involved hydrogen bonds with DNA residues.AutoDock Tools nih.gov
DihydropyrimidinesLipoxygenase (PDB ID: 3V99)Showed high binding affinities, explaining the observed inhibitory activity.MOE, Leadit nih.gov
2,4-Disubstituted PyridopyrimidinesABCG2 EnzymeInvestigated interactions to understand inhibitory activity.Not Specified nih.gov
N-substituted 2-phenylpyrido[2,3-d]pyrimidinesBiotin Carboxylase (PDB ID: 2V58)Showed hydrogen bonding and van der Waals interactions with active site residues.Not Specified rjptonline.org

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is vital for optimizing lead compounds in drug design by identifying the key physicochemical properties or structural features that influence their activity. researchgate.net

In a QSAR study, molecular descriptors are calculated for a set of molecules with known activities. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity. nih.govtandfonline.com

Numerous QSAR studies have been performed on pyrimidine derivatives to understand the structural requirements for various biological activities, including anticancer, antileishmanial, and larvicidal effects. nih.govresearchgate.netscielo.br For example, a QSAR study on 2,4-disubstituted pyridopyrimidine derivatives identified binding energy and hydrophobicity as key factors influencing their inhibitory activity against the ABCG2 enzyme. nih.gov Another study on halogenated pyrimidine derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase used a bee algorithm to select the most effective descriptors for building a robust predictive model. benthamdirect.com The resulting models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts. researchgate.net

Table 3: Examples of QSAR Studies on Pyrimidine Derivatives

Derivative SeriesBiological ActivityStatistical MethodKey DescriptorsModel Performance (R²)Reference
Furopyrimidine and ThienopyrimidineVEGFR-2 InhibitionMLR, ANNNot specified0.889 (MLR), 0.998 (ANN) nih.gov
Pyrimidine-4,6-diaminesJAK3 InhibitionMLR, ANNNot specified0.89 (MLR), 0.95 (ANN) tandfonline.com
Halogenated PyrimidinesDHODH InhibitionBee AlgorithmNot specified0.9627 benthamdirect.com
General PyrimidinesLarvicidal ActivityMLRHydrophobicity-relatedNot specified scielo.br
General PyrimidinesAntileishmanial ActivityMLR, MNLRNot specified0.824 (MLR), 0.870 (MNLR) researchgate.net

Prediction of Electronic and Structural Properties of Derivatives

Computational methods, especially DFT, are extensively used to predict the electronic and structural properties of novel this compound derivatives. epstem.netjchemrev.com These predictions provide fundamental insights into the stability, reactivity, and potential applications of new compounds before their synthesis. jchemrev.com

Key electronic properties that are routinely calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule; a large gap implies high stability. mdpi.comepstem.net Calculations on various pyrimidine derivatives have shown that the introduction of different substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic behavior. epstem.net

Another important property is the Molecular Electrostatic Potential (MEP), which is plotted onto the electron density surface. epstem.net The MEP map helps to visualize the charge distribution within the molecule, identifying electron-rich (negative potential) regions that are susceptible to electrophilic attack and electron-poor (positive potential) regions prone to nucleophilic attack. epstem.net This information is invaluable for predicting how a molecule will interact with other molecules and its environment. Theoretical studies on pyrimidine and related azines have used DFT to calculate a range of properties including ionization potentials, electron affinities, dipole moments, and polarizability, providing a comprehensive understanding of their electronic character. core.ac.ukiiste.org

Table 4: Predicted Electronic Properties for Pyrimidine-based Compounds

PropertyDescriptionMethod of CalculationSignificanceReference
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.DFT/B3LYPPredicts reactivity towards electrophiles. epstem.net
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.DFT/B3LYPPredicts reactivity towards nucleophiles. epstem.net
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO.DFT/B3LYPIndicates chemical stability and reactivity. A smaller gap suggests higher reactivity. mdpi.comepstem.net
Molecular Electrostatic Potential (MEP)3D map of the electrostatic potential on the electron density surface.DFT/B3LYPIdentifies sites for electrophilic and nucleophilic attack. epstem.net
Dipole MomentA measure of the overall polarity of the molecule.DFT/B3LYPInfluences solubility and intermolecular interactions. core.ac.uk

Advanced Applications in Chemical Sciences

Applications in Organic Synthesis

The unique molecular architecture of 2,4-dihydrazinopyrimidine, featuring both a heterocyclic scaffold and nucleophilic hydrazino moieties, makes it a valuable precursor in synthetic organic chemistry. Its utility ranges from being a fundamental building block for larger, complex molecules to a key reagent in specific, targeted chemical transformations.

Role as Building Blocks for Complex Organic Molecules

This compound is a potent building block for the synthesis of diverse and complex organic molecules, primarily due to the high reactivity of its two hydrazino groups. These groups can undergo a variety of chemical transformations, allowing for the construction of elaborate molecular frameworks. The pyrimidine (B1678525) ring itself provides a stable, aromatic core onto which additional complexity can be built.

Researchers have utilized analogous hydrazino-substituted heterocycles, such as 6-hydrazinyl-2,4-bismorpholino pyrimidine, in the development of novel compounds with significant biological activity, including potential antitumor agents. nih.gov This underscores the role of the hydrazinopyrimidine scaffold as a cornerstone for creating libraries of compounds for pharmaceutical and medicinal chemistry applications. The presence of multiple reactive sites allows for stepwise or one-pot reactions to append various functional groups or build entirely new ring systems, leading to molecules with tailored electronic and steric properties.

Reagents in Targeted Condensation and Cyclization Reactions

The hydrazino groups (-NHNH₂) of this compound are highly nucleophilic and are central to its role in condensation and cyclization reactions. These reactions are fundamental for constructing fused heterocyclic systems, which are prevalent in pharmacologically active compounds.

A primary application is in the synthesis of fused pyrimidine derivatives. For instance, through condensation with 1,3-dicarbonyl compounds (like β-ketoesters or acetylacetone), the hydrazino groups can readily form pyrazole (B372694) rings. Since the molecule has two hydrazino groups, it can be used to synthesize bis-pyrazolo[1,5-a]pyrimidine systems or other polyheterocyclic structures. nih.govresearchgate.netnih.govd-nb.inforesearchgate.net This reaction typically proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic fused ring.

Furthermore, this compound is an ideal precursor for synthesizing fused triazole systems, such as nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyrimidines. This transformation can be achieved by reacting the hydrazino group with various one-carbon electrophiles. Reagents like formic acid, orthoesters, or cyanogen bromide can facilitate the cyclization to form the triazole ring. organic-chemistry.orgnih.gov This type of cyclization is a common and efficient strategy for accessing this important class of heterocycles. nih.govorganic-chemistry.org

The table below summarizes the key cyclization reactions involving this compound.

Reactant ClassExample ReactantResulting Fused Ring System
1,3-Dicarbonyl CompoundsAcetylacetone, Ethyl AcetoacetatePyrazolo[1,5-a]pyrimidine (B1248293)
Carboxylic Acid DerivativesFormic Acid, Orthoesters nih.govnih.govorganic-chemistry.orgTriazolo[4,3-a]pyrimidine
IsothiocyanatesPhenyl isothiocyanateThiadiazolo[2,3-a]pyrimidine
α-Halo KetonesPhenacyl bromideImidazo[1,2-a]pyrimidine (via intermediate)

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound, rich in hydrogen bond donors and acceptors, makes it an excellent candidate for designing complex supramolecular assemblies.

Design of Molecular Receptors and Hosts

Molecular recognition is the specific binding of a guest molecule to a complementary host. The efficacy of this compound in this role stems from its numerous hydrogen bonding sites. Each hydrazino group contains two N-H donors, and the pyrimidine ring contains nitrogen atoms that can act as hydrogen bond acceptors. This arrangement of multiple donor and acceptor sites allows for the creation of highly specific binding pockets for complementary guest molecules.

By analogy, systems like 2,4-diaminotriazine, which has a donor-acceptor-donor (DAD) pattern, have been successfully used to create functionalized materials capable of molecular recognition. nih.gov this compound offers an even more complex array of interaction points, enabling the design of hosts that can bind to guests through a network of hydrogen bonds, leading to high affinity and selectivity.

Self-Assembly Processes and Macrocycle Formation

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The directional nature of the hydrogen bonds that this compound can form can guide its assembly into predictable, higher-order structures like tapes, sheets, or three-dimensional networks.

Moreover, the two reactive hydrazino groups at the 2 and 4 positions provide ideal handles for the covalent synthesis of macrocycles. By reacting this compound with bifunctional linker molecules, such as dialdehydes or diketones, large ring structures can be formed. nih.govrsc.org The resulting macrocycles can be designed to have specific cavity sizes and internal functionalities, making them suitable for applications in host-guest chemistry or as precursors for mechanically interlocked molecules. This synthetic strategy is a cornerstone of constructing complex supramolecular architectures from relatively simple precursors. nih.govnju.edu.cn

Metal-Ligand Coordination in Supramolecular Architectures

The nitrogen atoms within the pyrimidine ring and the hydrazino side chains are all potential donor sites for metal ions, making this compound a versatile ligand in coordination chemistry. It can act as a multidentate ligand, binding to a single metal center, or as a bridging ligand, connecting multiple metal centers to form coordination polymers or discrete metal-organic cages. nih.gov

The study of coordination polymers built from similar nitrogen-rich heterocyclic linkers, such as 1,2-bis(4-pyridyl)hydrazine, has shown that such molecules can form flexible and porous frameworks with interesting sorption properties. rsc.org The geometry of this compound allows for the formation of diverse structural motifs. Coordination can occur through the ring nitrogens, the amino nitrogens of the hydrazino group, or a combination thereof, leading to a wide range of possible supramolecular architectures with potentially useful catalytic, magnetic, or porous properties. nih.govmdpi.com The interaction of the closely related 2,4-diaminopyrimidine (B92962) derivative, trimethoprim (B1683648), with various metal ions has been shown to occur through the pyrimidinic nitrogen atoms, highlighting the coordinating ability of this heterocyclic core. researchgate.net

The potential coordination modes of this compound are outlined in the table below.

Coordination ModeDescriptionResulting Structure Type
MonodentateCoordination through a single ring nitrogen atom.Simple discrete metal complexes.
Bidentate ChelatingCoordination through a ring nitrogen and the adjacent hydrazino group.Stable 5-membered chelate rings in discrete complexes.
BridgingCoordination of ring and/or hydrazino nitrogens to two or more different metal centers.1D, 2D, or 3D Coordination Polymers and Metal-Organic Frameworks (MOFs).

Materials Science and Functional Materials Development

Integration into Advanced Materials Systems

The hydrazino and pyrimidine nitrogen atoms of dihydrazinopyrimidine derivatives provide multiple coordination sites, enabling the formation of complex, high-nuclearity structures with metal ions. This has been demonstrated in the subcomponent self-assembly of sophisticated metallosupramolecular aggregates.

A notable example involves the reaction of 4,6-dihydrazinopyrimidine (a structural isomer of this compound) with o-vanillin and dysprosium(III) ions. This metal-templated hydrazone condensation leads to the formation of discrete, polynuclear lanthanide complexes. Specifically, the process yields unique circular helical hexanuclear [Dy₆(L)₆] and tetragonal bipyramidal dodecanuclear [Dy₁₂(L)₈] architectures. The final structure is influenced by secondary template effects from the base and the lanthanide counter-ions used in the synthesis.

In these assemblies, the bis(hydrazone) ligand, formed in situ, adopts different conformations, which dictates its coordination mode with the dysprosium ions and ultimately directs the formation of either the hexa- or dodecanuclear aggregate. This work highlights the utility of dihydrazinopyrimidine as a foundational component for constructing complex, functional metallosupramolecular systems with precise topologies.

Table 1: Metallosupramolecular Architectures Derived from a Dihydrazinopyrimidine Isomer

Feature [Dy₆(L)₆] Complex [Dy₁₂(L)₈] Complex
Nuclearity Hexanuclear (6 Dy³⁺ ions) Dodecanuclear (12 Dy³⁺ ions)
Architecture Circular Helical Tetragonal Bipyramid
Formation Metal-templated self-assembly Metal-templated self-assembly

| Key Building Block | 4,6-dihydrazinopyrimidine | 4,6-dihydrazinopyrimidine |

Exploration of Optical or Electrical Properties in Derived Materials

The integration of this compound and its derivatives into coordination polymers and other material systems opens avenues for exploring their unique physical properties, particularly in optics and electronics. While specific experimental data on materials derived from this compound itself is limited, the properties can be inferred from the nature of the resulting structures, such as the lanthanide complexes described previously.

Coordination polymers incorporating pyrimidine-based ligands are known to exhibit interesting electrical and optical behaviors, including semiconductor properties and luminescence. rsc.orgnih.gov Materials that feature strong intermolecular interactions, such as π-π stacking, can facilitate charge transport, leading to moderate electrical conductivity. rsc.org

In the case of the dysprosium(III) complexes formed with a dihydrazinopyrimidine-derived ligand, the most prominent expected property is photoluminescence. Lanthanide complexes are renowned for their sharp, line-like emission spectra, which arise from intra-configurational 4f-4f electronic transitions. nih.gov Dysprosium(III) ions, in particular, exhibit characteristic emissions in the visible spectrum, consisting of a blue band around 480 nm and an intense yellow band around 572 nm. researchgate.netfigshare.com These correspond to the ⁴F₉/₂ → ⁶H₁₅/₂ and ⁴F₉/₂ → ⁶H₁₃/₂ transitions, respectively. researchgate.net

The organic ligand, derived from dihydrazinopyrimidine, can act as an "antenna," absorbing incident light (typically in the UV region) and efficiently transferring the energy to the central Dy³⁺ ion, which then luminesces. researchgate.net By carefully tuning the coordination environment and the ligand structure, the relative intensities of the blue and yellow emissions can be modulated, offering a pathway to generating white-light emission from a single molecular entity. arxiv.org The development of such materials is of significant interest for applications in solid-state lighting and optical devices.

Table 2: List of Compounds

Compound Name
This compound
4,6-Dihydrazinopyrimidine

Mechanistic Insights into Biological Interactions Focus on Molecular and Cellular Level

Interaction with Specific Molecular Targets

The 2,4-diamino pyrimidine (B1678525) motif, a close structural relative of the 2,4-dihydrazino group, is a well-established pharmacophore that interacts with a variety of essential biological macromolecules. nih.govresearchgate.netrjpbr.com Derivatives based on this scaffold have been shown to target several key enzymes and proteins involved in cell proliferation and survival.

Key Molecular Targets:

Dihydrofolate Reductase (DHFR): This enzyme is a classic target for 2,4-diaminopyrimidine-based drugs. nih.govresearchgate.netrjpbr.comnih.gov DHFR is crucial for regenerating tetrahydrofolate from dihydrofolate, a necessary step in the biosynthesis of nucleotides and certain amino acids. researchgate.netrjpbr.com

Kinases: A growing body of evidence shows that pyrimidine derivatives can act as potent kinase inhibitors. Specific kinases targeted include:

Focal Adhesion Kinase (FAK): Hydrazone derivatives of 2,4-diarylaminopyrimidine have been identified as potent inhibitors of FAK, a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. nih.gov

Cyclin-Dependent Kinases (CDKs): CDK7, a key regulator of the cell cycle and transcription, is a target for certain 2,4-diaminopyrimidine (B92962) derivatives. nih.govacs.org Other pyrimidine-based compounds have been designed to inhibit kinases like CDK4/6 and BRAFV600E. nih.gov

PIM-1 Kinase: Pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent inhibitory activity against PIM-1, a serine/threonine kinase that promotes cell survival and proliferation. rsc.org

Other Kinases: The 2,4-diaminopyrimidine core is also utilized in inhibitors of ALK, JAK/Syk, and EGFR. nih.gov

Bacterial Cell Division Protein FtsZ: FtsZ is a prokaryotic homolog of tubulin and is essential for forming the Z-ring during bacterial cytokinesis. nih.gov Pyrimidine-containing compounds have been developed to target FtsZ, making it an attractive target for novel antibacterial agents. nih.govacs.orgnih.gov

Enzyme Inhibition Mechanisms (e.g., Dihydrofolate Reductase, Reverse Transcriptase, FtsZ)

The inhibitory action of 2,4-dihydrazinopyrimidine derivatives is achieved through specific interactions with the active or allosteric sites of their target enzymes, disrupting their catalytic function.

Dihydrofolate Reductase (DHFR): Non-classical inhibitors with a 2,4-diaminopyrimidine core, such as trimethoprim (B1683648) and pyrimethamine, function as structural analogues of the substrate, dihydrofolate. nih.govmdpi.com The diaminopyrimidine moiety binds within the active site of the enzyme, forming a characteristic pattern of hydrogen bonds that mimics the binding of the natural substrate, thereby competitively inhibiting the enzyme's function. nih.gov This inhibition blocks the synthesis of DNA precursors, leading to cell death. mdpi.com

Reverse Transcriptase (RT): The pyrimidine scaffold is central to many non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in antiretroviral therapies. nih.gov These inhibitors bind to an allosteric pocket on the HIV-1 reverse transcriptase, which is distinct from the active site. This binding induces conformational changes in the enzyme that distort the active site, thereby inhibiting the conversion of viral RNA to DNA. nih.gov

FtsZ: Inhibition of FtsZ by pyrimidine-based compounds can occur through different mechanisms. Some derivatives bind to the GTP-binding site, interfering with the GTPase activity necessary for the dynamic polymerization and depolymerization of FtsZ filaments. nih.gov This disruption prevents the proper formation and function of the Z-ring, which is essential for bacterial cell division, ultimately leading to cell filamentation and death. nih.gov Other inhibitors may bind to different sites, such as the interdomain cleft, to stabilize or destabilize FtsZ polymers, similarly disrupting the cytokinetic process. frontiersin.org

Disruption of Cellular Processes and Pathways (e.g., Cell Division, Membrane Potential, Apoptosis, Cell Cycle Distribution)

By interfering with key molecular targets, derivatives of this compound can trigger a cascade of events that disrupt fundamental cellular processes, culminating in cytotoxicity, particularly in rapidly dividing cells like cancer cells or bacteria.

Cell Division: The most direct consequence of inhibiting targets like DHFR and FtsZ is the disruption of cell division. DHFR inhibition depletes the nucleotide pool required for DNA replication, a prerequisite for mitosis. mdpi.commdpi.com FtsZ inhibition in bacteria directly blocks cytokinesis, preventing the separation of daughter cells. nih.gov

Membrane Potential: Certain 2,4-diaminopyrimidine derivatives have been shown to induce a significant decrease in the mitochondrial membrane potential. This depolarization is a key early event in the intrinsic pathway of apoptosis. rsc.org

Apoptosis: The induction of apoptosis, or programmed cell death, is a common mechanistic outcome for many anticancer pyrimidine derivatives. mdpi.comnih.gov This can be triggered through:

Intrinsic Pathway: Disruption of mitochondrial membrane potential leads to the release of pro-apoptotic factors. rsc.org

Extrinsic Pathway: This pathway is activated by external signals through death receptors on the cell surface. nih.gov

Caspase Activation: Both pathways converge on the activation of caspases, the executioner enzymes of apoptosis. nih.govresearchgate.netmdpi.com Inhibition of key survival kinases like PIM-1 or FAK by pyrimidine derivatives can also lower the threshold for apoptosis. nih.govrsc.org For instance, one pyrido[2,3-d]pyrimidine derivative increased apoptosis in MCF-7 cells by over 58-fold compared to controls. rsc.org

Cell Cycle Distribution: Compounds that interfere with DNA synthesis or the function of cell cycle regulators often cause cells to arrest at specific checkpoints. genetex.comyoutube.com Derivatives of 2,4-diaminopyrimidine have been observed to cause cell cycle arrest at different phases:

G1/S Phase Arrest: Inhibition of CDK7 leads to a block in the transition from the G1 (growth) phase to the S (synthesis) phase. nih.govacs.org

G2/M Phase Arrest: Other derivatives have been shown to block cells in the G2 phase or during mitosis (M phase). mdpi.comrsc.org For example, one potent derivative caused a blockage at the G2-M phase and an accumulation of cells in the S phase in A549 lung cancer cells. rsc.org

Cellular Effects of Representative Pyrimidine Derivatives
Derivative ClassTarget Cell LineEffectReference
2,4-Diaminopyrimidine (Compound 9k)A549 (Lung Cancer)Decreased mitochondrial membrane potential, induced apoptosis, blocked G2-M phase. rsc.org
2,4-Diaminopyrimidine (Compound 22)MV4-11 (Leukemia)Inhibited phosphorylation of CDK2 and RNA Pol II, induced G1/S phase arrest and apoptosis. nih.govacs.org
Pyrido[2,3-d]pyrimidine (Compound 4)MCF-7 (Breast Cancer)Induced apoptosis (36.14% total apoptosis vs 0.62% in control), arrested cell cycle at G1 phase. rsc.org
Aminopyrimidine-2,4-dione (Compound 7)MDA-MB-231 (Breast Cancer)Caused cell growth arrest at the G2/M phase (cell count increased from 9.19% to 22.36%). mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound-based inhibitors. These studies involve systematically modifying the chemical structure and assessing the impact on biological activity.

The Pyrimidine Core: The 2,4-diamino or 2,4-dihydrazino groups on the pyrimidine ring are fundamental for the activity of many inhibitors, particularly those targeting DHFR, as they form key hydrogen bonds in the enzyme's active site. nih.govnih.gov

Substituents on the Phenyl Ring: For phenyl-pyrimidine derivatives, the nature and position of substituents on the phenyl ring significantly influence binding affinity.

Molecular modeling has shown that the phenyl ring typically adopts a perpendicular orientation relative to the pyrimidine ring to fit into the active site of DHFR. nih.gov

Hydrophobic substituents can enhance binding by occupying hydrophobic pockets within the target protein. For example, replacing a 6-methyl with a 6-ethyl group on a 2,4-diamino-5-phenylpyrimidine enhanced binding to DHFR due to more favorable hydrophobic interactions. nih.gov

Role of Linkers and Side Chains: In more complex derivatives, the linkers connecting the pyrimidine core to other moieties are critical.

In a series of 2,4-diaminopyrimidine derivatives targeting CDK7, a sulfonyl group at the ortho position of an aniline (B41778) moiety was found to be crucial for high-affinity binding. nih.gov

For anti-tubercular 2,4-diaminopyrimidine derivatives targeting a specific site in Mtb-DHFR, SAR analysis showed that only side chains of a certain size and with appropriate hydrophilicity could effectively occupy the target pocket and allow for cell entry. mdpi.com

Hydrazone Moiety: In a series of 2,4-diarylaminopyrimidine hydrazones designed as FAK inhibitors, the hydrazone linker and the attached aryl group were systematically varied. One of the most potent compounds featured a 4-hydroxy-3-methoxybenzylidene moiety, which demonstrated exceptional anti-proliferative effects against TPC-1 thyroid cancer cells (IC₅₀ = 0.113 μM) and potent FAK inhibition (IC₅₀ = 35 nM). nih.gov This highlights the importance of the hydrazone-linked substituent in achieving high potency.

SAR Insights for Pyrimidine Derivatives
Structural FeatureObservationTarget/EffectReference
2,4-Diamino GroupEssential for hydrogen bonding in the active site.DHFR Inhibition nih.gov
Ortho-sulfonyl group on aniline moietySignificantly enhanced binding affinity.CDK7 Inhibition nih.gov
6-Ethyl vs. 6-Methyl on phenylpyrimidineEthyl group enhanced binding due to increased hydrophobic interactions.DHFR Inhibition nih.gov
Side chain size and hydrophilicityCrucial for occupying a specific binding pocket and for cell wall penetration.Mtb-DHFR Inhibition mdpi.com
4-hydroxy-3-methoxybenzylidene hydrazoneLed to exceptional potency.FAK Inhibition nih.gov

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency

No specific methodologies for the novel or efficiency-enhanced synthesis of 2,4-dihydrazinopyrimidine were found in the search results.

Exploration of Untapped Chemical Transformations and Cascade Reactions

There is no available information regarding untapped chemical transformations or cascade reactions specifically involving this compound.

Integration into Next-Generation Materials Science Applications

No literature was found detailing the integration of this compound into next-generation materials.

Deeper Mechanistic Elucidation of Biological Pathways and Molecular Interactions

Specific studies elucidating the biological pathways and molecular interactions of this compound are not present in the search results. While the biological activities of other dihydropyrimidine (B8664642) derivatives are reviewed, this information cannot be directly attributed to the dihydrazino compound. ekb.egekb.egnih.gov

Q & A

Q. What synthetic protocols are recommended for preparing 2,4-dihydrazinopyrimidine ligands and their corresponding lanthanide complexes?

  • Methodological Answer : The ligand this compound (H₂L) can be synthesized by reacting 4,6-dihydrazinopyrimidine with o-vanillin in methanol, followed by the addition of a base (e.g., NEt₃ or NaHCO₃) and a lanthanide salt (e.g., Dy(NO₃)₃·6H₂O). For example, Dy₆L₆ complexes are formed by stirring the ligand with Dy(NO₃)₃ in methanol at room temperature for 4 hours, followed by slow solvent evaporation to yield crystals. Yield optimization (~30–40%) requires precise stoichiometry (1:2:1 metal:ligand:base ratio) and solvent selection (e.g., methanol/acetonitrile mixtures for Dy₁₂L₈) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound-based coordination complexes?

  • Methodological Answer : Key techniques include:
  • Elemental Analysis : To verify C, H, and N content (e.g., Dy₆L₆: calc. C 36.59%, found C 36.52%) .
  • FTIR Spectroscopy : To identify functional groups (e.g., hydrazine N–H stretches at ~3300 cm⁻¹ and C=N stretches at ~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks and complex stoichiometry.
  • Single-Crystal X-ray Diffraction : To resolve solid-state structures, as demonstrated for Dy₆L₆ (helical) and Dy₁₂L₈ (bipyramid) architectures .

Advanced Research Questions

Q. How can researchers modulate the nuclearity (e.g., Dy₆ vs Dy₁₂) of lanthanide complexes using this compound ligands through experimental design?

  • Methodological Answer : Nuclearity depends on:
  • Metal Salt Identity : Dy(NO₃)₃ favors hexanuclear Dy₆L₆, while Dy(OAc)₃ promotes dodecanuclear Dy₁₂L₈ due to acetate’s bridging capacity .
  • Solvent System : Methanol/acetonitrile mixtures enhance ligand solubility and stabilize larger assemblies like Dy₁₂L₈ .
  • Base Selection : NEt₃ deprotonates the ligand for neutral coordination, whereas NaHCO₃ introduces carbonate bridges in Dy₁₂L₈ .
  • Systematic Workflow : Vary one parameter at a time (e.g., counterion) while characterizing products via crystallography to map structure-property relationships.

Q. What role does ligand conformation play in determining the coordination geometry and supramolecular architecture of this compound complexes?

  • Methodological Answer : The ligand exhibits conformational flexibility (H₂(LA), H₂(LB), H₂(LC)) due to rotations around C–N bonds (Scheme 1, ). This allows:
  • Variable Coordination Modes : H₂(LA) binds via pyrimidine N and hydrazine groups, while H₂(LC) adopts a bent geometry for macrocycle formation.
  • Supramolecular Diversity : Conformers direct assembly into helices (Dy₆L₆) or bipyramids (Dy₁₂L₈) by altering metal-ligand bond angles and π-π stacking interactions .
  • Experimental Strategy : Use temperature-dependent NMR or DFT calculations to study conformer populations and predict dominant coordination modes.

Q. How should discrepancies between theoretical and experimental elemental analysis data be addressed in the characterization of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Solvent Retention : Crystals may trap solvent (e.g., Dy₆L₆ includes 10CH₃OH and 11H₂O), requiring TGA to confirm solvent loss before analysis .
  • Impurity Interference : Trace counterions (e.g., NO₃⁻ in Dy₆L₆) or unreacted starting materials necessitate purification via recrystallization.
  • Cross-Validation : Compare HRMS data (exact mass) with elemental results to resolve inconsistencies. For example, Dy₆L₆’s HRMS confirmed the [Dy₆L₆]⁴⁺ ion, aligning with elemental data .

Q. What strategies are effective in resolving contradictions between spectroscopic data and crystallographic results for hydrazinopyrimidine-based metal-organic frameworks?

  • Methodological Answer : Contradictions may stem from:
  • Dynamic Solution Behavior : Solution-phase IR/NMR may differ from static crystal structures. Use variable-temperature NMR to detect conformational changes.
  • Polymorphism : Multiple crystalline forms can coexist. Screen crystallization conditions (e.g., solvent, cooling rate) to isolate phase-pure products.
  • Complementary Techniques : Pair X-ray crystallography with PDF (Pair Distribution Function) analysis to probe local structure in amorphous byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.